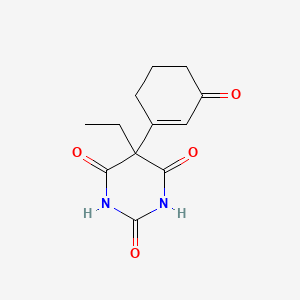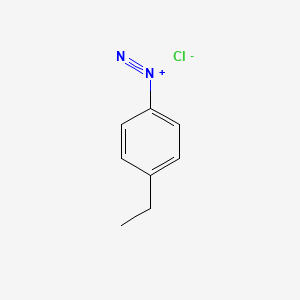
Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol is a chemical compound with a unique structure that includes both acetic acid and a diene diol component
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol typically involves the reaction of acetic acid with 3,7-dimethylocta-2,6-diene-1,1-diol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or other biomolecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl acetate:
Linalyl acetate: Another related compound used in perfumery and aromatherapy.
Geranic acid: A compound with similar structural features and potential biological activity.
Uniqueness
Acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
41494-93-3 |
|---|---|
Fórmula molecular |
C14H26O6 |
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
acetic acid;3,7-dimethylocta-2,6-diene-1,1-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-8(2)5-4-6-9(3)7-10(11)12;2*1-2(3)4/h5,7,10-12H,4,6H2,1-3H3;2*1H3,(H,3,4) |
Clave InChI |
ZVHDQBBRQHDSHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CC(O)O)C)C.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


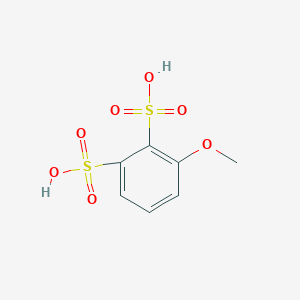

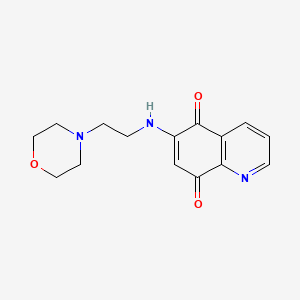
![2-methyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14673803.png)
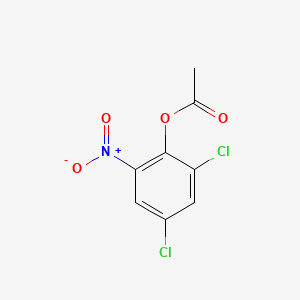
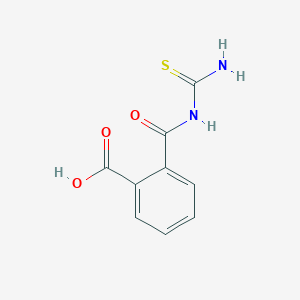
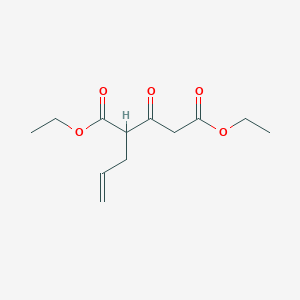
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
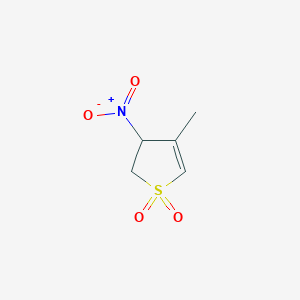
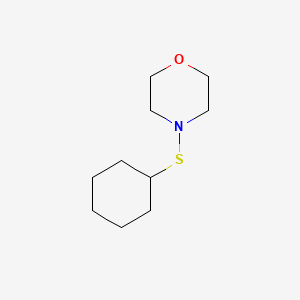
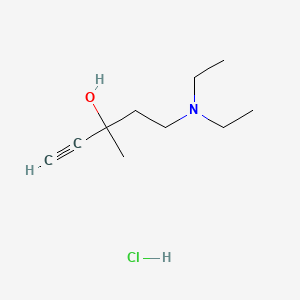
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
